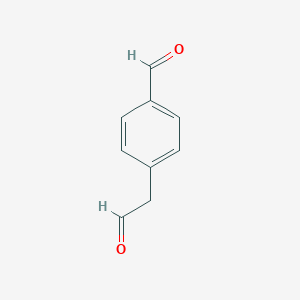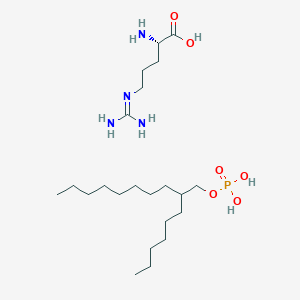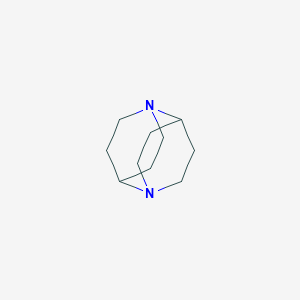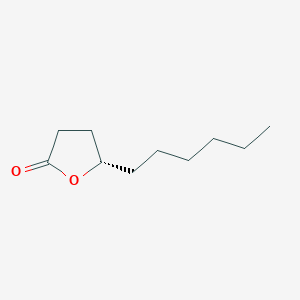
Chamigrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chamigrenol is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the naturally occurring compound chamigrenin, which is found in various plants. This compound was first identified by scientists in the late 1990s and has since been studied for its potential applications in a variety of scientific fields.
Mechanism of Action
Target of Action
Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
This compound acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .
Biochemical Pathways
The inhibition of Na+/K+ ATPase by this compound affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.
Result of Action
This compound shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that this compound could potentially be used as an antimicrobial agent.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chamigrenol interacts with the Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane . By inhibiting this enzyme, this compound can affect the transport of sodium and potassium ions across the cell membrane, which may influence various biochemical reactions within the cell .
Cellular Effects
The inhibition of Na+/K±ATPase by this compound can have significant effects on cellular processes. For instance, it can disrupt ion homeostasis, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase . This interaction inhibits the enzyme’s activity, disrupting the normal flow of sodium and potassium ions across the cell membrane
Metabolic Pathways
Given its role as a Na+/K±ATPase inhibitor, it may influence pathways related to ion transport and homeostasis
Transport and Distribution
It is likely that its interaction with Na+/K±ATPase influences its localization within the cell
Subcellular Localization
Given its interaction with Na+/K±ATPase, it may be localized to the cell membrane where this enzyme is typically found
Properties
IUPAC Name |
(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCZOOGHMAZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?
A: While the paper [] confirms that this compound exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how this compound interacts with the enzyme and disrupts its function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
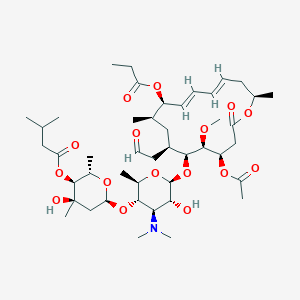

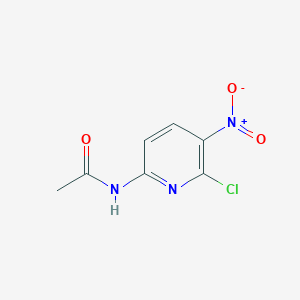
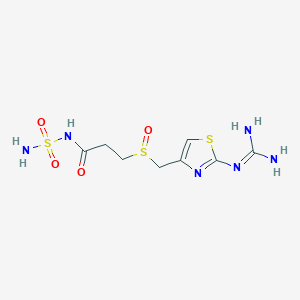
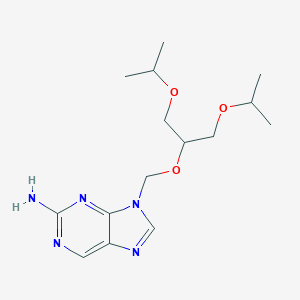
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
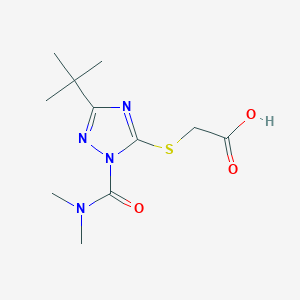

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
